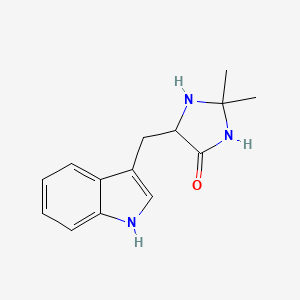

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one

Description

5-(1H-Indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with a 2,2-dimethyl group and an indol-3-ylmethyl moiety.

Properties

IUPAC Name |

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKBCFZVGSJXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one typically involves the reaction of indole derivatives with imidazolidinone precursors. One common method involves the condensation of indole-3-carboxaldehyde with 2,2-dimethylimidazolidin-4-one under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, imidazolidine derivatives, and various substituted indole derivatives .

Scientific Research Applications

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The imidazolidinone ring can also interact with biological macromolecules, enhancing the compound’s overall biological activity . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazolidinone Core

The imidazolidinone ring’s substituents significantly influence physicochemical and biological properties:

- Thioxo vs.

- Methylene vs. Methyl Linkage : Compound 17’s conjugated double bond (C5=C) may reduce conformational flexibility compared to the target’s single-bonded indol-3-ylmethyl group .

Indole Ring Modifications

Halogenation or alkylation of the indole moiety alters electronic and steric properties:

- Halogenation : Bromine (Compound 11) and fluorine (Compound 2) substituents improve metabolic stability and membrane permeability .

Physicochemical Data

- Thermal Stability : Higher melting points in halogenated derivatives (e.g., Compound 11) correlate with increased crystallinity .

Antiplasmodial Activity

- Cambodine F : Exhibited antiplasmodial activity (IC50: 6.09 µM), attributed to its 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one unit .

Enzyme Inhibition

- Oxadiazole Derivatives : Compounds like 8t (LOX inhibition) and 8u (α-glucosidase inhibition) demonstrate the versatility of indol-3-ylmethyl-containing scaffolds .

Biological Activity

5-(1H-Indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one is a compound with notable biological activities, particularly in the context of cancer research. Its structure incorporates an indole moiety, which is known for its diverse biological properties, including anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.

- Chemical Formula : C₁₄H₁₇N₃O

- CAS Number : 117307-01-4

- MDL Number : MFCD18064611

- Hazard Classification : Irritant

Synthesis

The synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one involves several steps that typically include the formation of the imidazolidinone ring followed by the introduction of the indole side chain. The detailed synthetic pathway is crucial for understanding its biological activity.

Cytotoxicity

Recent studies have shown that compounds similar to 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, an investigation into related indolinone derivatives demonstrated their ability to induce cell cycle arrest in HT-29 colon cancer cells at the G2/M phase. This effect suggests potential inhibition of tubulin assembly, a critical process in cell division .

The biological activity of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one can be attributed to several mechanisms:

- Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis.

- Phosphorylation Inhibition : These compounds may also inhibit the phosphorylation of key proteins such as Akt, which plays a significant role in cell survival and proliferation pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

| Study | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Study 1 | HT-29 Colon Cancer | Induced G2/M arrest | |

| Study 2 | MCF-7 Breast Cancer | Reduced viability by 50% at 10 µM |

These findings suggest that 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one and its analogs could serve as promising candidates for further development as anticancer agents.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and imidazolidinone precursors. For example, refluxing 3-acetylindole with amines (e.g., phenylhydrazine) in ethanol under acidic conditions (e.g., p-toluenesulfonic acid) for 4–8 hours, followed by crystallization from ethanol/water mixtures, achieves yields up to 73% . Optimizing reaction time, solvent polarity, and catalyst choice (e.g., using glyoxylic acid for cyclization) enhances purity. Purification via column chromatography or recrystallization is critical to remove byproducts .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions. For example, indole H-2' and H-7' protons appear as doublets at δ 7.2–7.6 ppm, while dimethyl groups on the imidazolidinone ring resonate as singlets at δ 1.3–1.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 259.33 for related analogs) .

Q. What in vitro assays are suitable for initial bioactivity profiling of this compound?

- Methodological Answer :

- Lipoxygenase (LOX) Inhibition : Measures IC₅₀ values via UV-Vis spectroscopy at 234 nm, using linoleic acid as substrate .

- Antiplasmodial Activity : Assessed against Plasmodium falciparum cultures (e.g., IC₅₀ of 6.09 µM for analogs with imidazolidinone moieties) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., Vero cells) to determine selectivity indices .

Advanced Research Questions

Q. How does X-ray crystallography resolve the stereochemical configuration of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C14-C15-C16 = 84.6°) and torsional parameters (e.g., dihedral angles between aromatic rings of 30–76°). Hydrogen bonding networks (e.g., C-H···O/N interactions) stabilize the crystal lattice, while sp² hybridization at nitrogen atoms is confirmed via bond angle sums (~355.6°) . Software like SHELXL refines diffraction data to <0.02 Å resolution .

Q. How can molecular docking predict interactions between this compound and biological targets like RIPK1?

- Methodological Answer :

- Target Preparation : Retrieve RIPK1 structure (PDB ID: 4NEU) and optimize protonation states using tools like AutoDockTools.

- Docking Simulations : Use GOLD or Glide to predict binding poses. For Necrostatin-1 analogs (CAS 4311-88-0), the indole moiety forms π-π interactions with Tyr56, while the imidazolidinone carbonyl hydrogen-bonds with Lys45 .

- Free Energy Calculations : MM-GBSA scores validate binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 5-(5-fluoro-indol-3-ylmethylene)-imidazolidinone derivatives ).

- Dynamic NMR : Resolve tautomerism or rotameric equilibria by varying temperature (e.g., 25°C to -40°C) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous nitrogen signals in heterocyclic systems .

Q. What strategies modify the core structure to enhance bioactivity or selectivity?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, Br) at the indole 5-position to improve LOX inhibition (IC₅₀ reduction from 42 µM to 18 µM) .

- Heterocycle Replacement : Replace the imidazolidinone ring with oxadiazole or thiazolidinone to modulate solubility and target affinity .

- Prodrug Design : Conjugate with PEG or amino acids to enhance bioavailability .

Q. What mechanistic approaches study the compound’s role in RIPK1-mediated necroptosis?

- Methodological Answer :

- Kinase Assays : Measure RIPK1 autophosphorylation inhibition via radioactive ATP incorporation (IC₅₀ ~0.15–40 µM) .

- Western Blotting : Track downstream markers (e.g., phosphorylated MLKL) in TNFα-stimulated HT-29 cells .

- Gene Knockout Models : Use RIPK1⁻/⁻ murine fibroblasts to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.